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Introduction
Serelaxin, a recombinant form of human relaxin-2, is a peptide hormone with significant

therapeutic potential, particularly in the context of cardiovascular diseases and fibrotic

disorders. Its mechanism of action involves the modulation of various cellular processes,

including extracellular matrix (ECM) turnover. A key aspect of this is its ability to influence the

activity of Matrix Metalloproteinases (MMPs), a family of zinc-dependent endopeptidases

responsible for the degradation of ECM components. Understanding and quantifying

Serelaxin's effect on MMP activity is crucial for elucidating its anti-fibrotic properties and for the

development of novel therapeutic strategies.

These application notes provide a comprehensive overview of Serelaxin's impact on MMP

activity, including quantitative data, detailed experimental protocols for measuring these effects,

and visual representations of the underlying signaling pathways and experimental workflows.

Data Presentation: Quantitative Effects of Serelaxin
on MMP Levels
The following tables summarize the quantitative data on the effect of Serelaxin (recombinant

human relaxin-2 or H2 relaxin) on the expression and activity of various MMPs in different cell
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types.

Table 1: Effect of Serelaxin on MMP Levels in Human Dermal Fibroblasts (TGF-β1 stimulated)

MMP Target
Serelaxin
Concentration

Treatment
Duration

Percent
Increase vs.
TGF-β1 alone

Reference

MMP-1 10 ng/ml 72 hours ~50% [1]

MMP-2 10 ng/ml 72 hours ~80% [1]

MMP-9 10 ng/ml 72 hours ~80% [1]

Table 2: Effect of Serelaxin on MMP Levels in Rat Renal Myofibroblasts

MMP Target
Serelaxin
Concentration

Treatment
Duration

Percent
Increase vs.
Untreated

Reference

MMP-13 100 ng/ml 72 hours ~90% [1]

MMP-2 100 ng/ml 72 hours ~130% [1]

MMP-9 100 ng/ml 72 hours ~115% [1]

Table 3: Effect of Serelaxin on MMP Activity in Human Vascular Cells
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Cell Type MMP Target
Serelaxin
Concentrati
on

Treatment
Duration

Observatio
n

Reference

HUVECs MMP-2
1.68 and 30

nM
48 hours

Increased

activity
[2]

HUVSMCs MMP-2
1.68 and 30

nM
48 hours

Increased

activity
[2]

HUVSMCs MMP-9 30 nM 48 hours
Doubled

activity
[2]

HUASMCs MMP-2
1.68 and 30

nM
48 hours

Increased

activity
[2]

HCFs MMP-2
1.68 and 30

nM
48 hours

Increased

activity
[2]

HCFs MMP-9 30 nM 48 hours
Doubled

activity
[2]

HUVECs: Human Umbilical Vein Endothelial Cells; HUVSMCs: Human Umbilical Vein Smooth

Muscle Cells; HUASMCs: Human Umbilical Artery Smooth Muscle Cells; HCFs: Human

Cardiac Fibroblasts.

Signaling Pathways
Serelaxin exerts its effects on MMP expression and activity primarily through the activation of

its cognate receptor, the Relaxin Family Peptide Receptor 1 (RXFP1). This initiates a cascade

of intracellular signaling events.
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Serelaxin-MMP signaling pathway.

Experimental Workflows
The following diagram illustrates a general experimental workflow for quantifying the effect of

Serelaxin on MMP activity in a cell-based assay.
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General experimental workflow.

Experimental Protocols
Protocol 1: Cell Culture and Treatment with Serelaxin
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This protocol describes the general procedure for culturing fibroblasts, stimulating them with

TGF-β1 to induce a pro-fibrotic phenotype, and subsequent treatment with Serelaxin.

Materials:

Human dermal fibroblasts or other relevant cell line

Dulbecco's Modified Eagle Medium (DMEM)

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin solution

Trypsin-EDTA

Recombinant Human TGF-β1

Serelaxin (recombinant human relaxin-2)

Phosphate-Buffered Saline (PBS)

Cell culture flasks/plates

Procedure:

Cell Culture: Culture fibroblasts in DMEM supplemented with 10% FBS and 1% Penicillin-

Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

Seeding: Seed cells into appropriate culture plates (e.g., 6-well plates) and allow them to

reach 70-80% confluency.

Serum Starvation: Before stimulation, wash the cells twice with serum-free DMEM and then

incubate in serum-free DMEM for 24 hours to synchronize the cells.

TGF-β1 Stimulation: Stimulate the cells with TGF-β1 (e.g., 2-10 ng/mL) in serum-free DMEM

for a predetermined period (e.g., 24-72 hours) to induce MMP expression and a

myofibroblast phenotype.[3][4]
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Serelaxin Treatment: Concurrently with or after TGF-β1 stimulation, treat the cells with

various concentrations of Serelaxin (e.g., 0.1-100 ng/mL).[1] Include a vehicle control group.

Sample Collection: After the treatment period (e.g., 72 hours), collect the conditioned media

for zymography and/or lyse the cells for Western blot analysis. Centrifuge the conditioned

media to remove cell debris.

Protocol 2: Gelatin Zymography for MMP-2 and MMP-9
Activity
This protocol is used to detect the gelatinolytic activity of MMP-2 and MMP-9 in the conditioned

media.

Materials:

Conditioned media samples

Non-reducing sample buffer (Laemmli buffer without β-mercaptoethanol)

SDS-PAGE gels (10%) copolymerized with 0.1% gelatin

Tris-Glycine SDS running buffer

Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water)

Zymogram developing buffer (e.g., 50 mM Tris-HCl pH 7.5, 200 mM NaCl, 5 mM CaCl2,

0.02% Brij 35)

Coomassie Brilliant Blue R-250 staining solution

Destaining solution (e.g., 40% methanol, 10% acetic acid in water)

Procedure:

Sample Preparation: Mix conditioned media with non-reducing sample buffer. Do not boil the

samples.
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Electrophoresis: Load equal amounts of protein into the wells of the gelatin-containing SDS-

PAGE gel. Run the gel at a constant voltage (e.g., 125 V) at 4°C until the dye front reaches

the bottom.

Renaturation: After electrophoresis, wash the gel twice for 30 minutes each in renaturing

buffer at room temperature with gentle agitation to remove SDS and allow the enzymes to

renature.

Incubation: Incubate the gel in developing buffer overnight (16-24 hours) at 37°C to allow for

enzymatic digestion of the gelatin.

Staining: Stain the gel with Coomassie Brilliant Blue R-250 staining solution for 30-60

minutes.

Destaining: Destain the gel with destaining solution until clear bands of gelatin degradation

appear against a blue background. These bands correspond to the molecular weights of pro-

and active forms of MMP-2 and MMP-9.

Analysis: Quantify the clear bands using densitometry software.

Protocol 3: Western Blot for MMP-1 and MMP-13
Expression
This protocol is used to detect the protein expression of MMP-1 and MMP-13 in cell lysates or

concentrated conditioned media.

Materials:

Cell lysates or concentrated conditioned media

Laemmli sample buffer (with β-mercaptoethanol)

SDS-PAGE gels (e.g., 10-12%)

Tris-Glycine SDS running buffer

Transfer buffer
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PVDF or nitrocellulose membrane

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

Primary antibodies specific for MMP-1 and MMP-13

HRP-conjugated secondary antibody

Tris-Buffered Saline with Tween 20 (TBST)

Enhanced Chemiluminescence (ECL) detection reagent

Loading control antibody (e.g., β-actin or GAPDH for cell lysates)

Procedure:

Sample Preparation: Mix cell lysates or concentrated media with Laemmli sample buffer and

boil at 95-100°C for 5 minutes.

Electrophoresis: Load equal amounts of protein into the wells of an SDS-PAGE gel. Run the

gel at a constant voltage until the dye front reaches the bottom.

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose

membrane using a wet or semi-dry transfer system.

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent

non-specific antibody binding.

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in

blocking buffer) overnight at 4°C with gentle agitation.

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with

the HRP-conjugated secondary antibody for 1 hour at room temperature.

Detection: Wash the membrane again with TBST. Apply ECL detection reagent and visualize

the protein bands using a chemiluminescence imaging system.
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Analysis: Quantify the band intensities using densitometry software and normalize to a

loading control.

Conclusion
The protocols and data presented in these application notes provide a robust framework for

investigating the effects of Serelaxin on MMP activity. By employing these methodologies,

researchers can accurately quantify changes in MMP expression and function, contributing to a

deeper understanding of Serelaxin's mechanism of action and its potential as a therapeutic

agent for diseases characterized by dysregulated ECM remodeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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